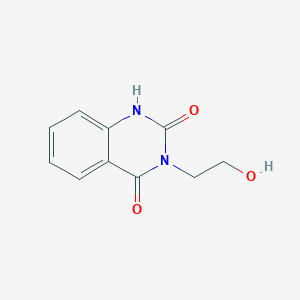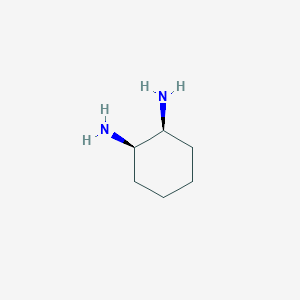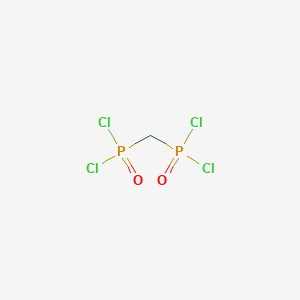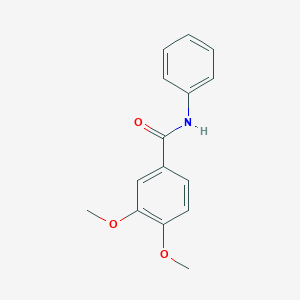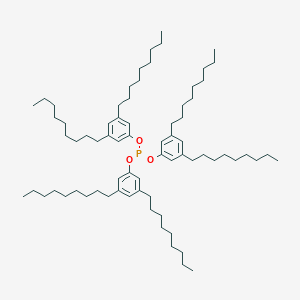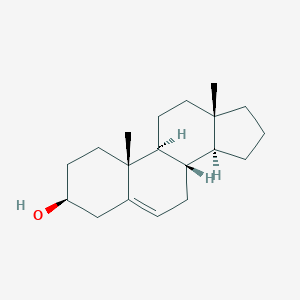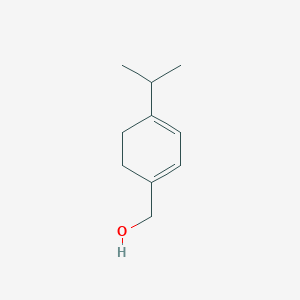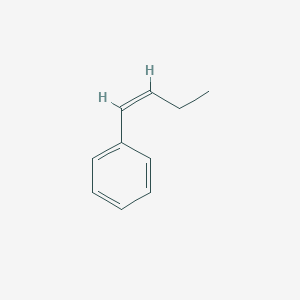
(Z)-1-Phenyl-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-Phenyl-1-butene is a chemical compound that belongs to the class of organic compounds known as alkenes. It is also known as alpha-phenylbutene or 1-phenylbutene. This compound has been widely used in scientific research due to its unique properties, including its ability to act as a ligand for various receptors in the human body.
Aplicaciones Científicas De Investigación
(Z)-1-Phenyl-1-butene has been widely used in scientific research due to its ability to act as a ligand for various receptors in the human body. It has been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood. (Z)-1-Phenyl-1-butene has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of calcium signaling and cell survival. These properties make (Z)-1-Phenyl-1-butene a valuable tool for studying the physiological and biochemical effects of these receptors.
Mecanismo De Acción
The mechanism of action of (Z)-1-Phenyl-1-butene is not fully understood. However, it is believed to act as a modulator of the cannabinoid and sigma-1 receptors. By binding to these receptors, (Z)-1-Phenyl-1-butene may alter their activity and downstream signaling pathways, resulting in various physiological and biochemical effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (Z)-1-Phenyl-1-butene are still being studied. However, it has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects in cell culture studies. These effects are believed to be mediated by the activation of the cannabinoid and sigma-1 receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (Z)-1-Phenyl-1-butene in lab experiments are its ability to act as a ligand for the cannabinoid and sigma-1 receptors and its unique chemical properties. However, its limitations include its high cost and limited availability. Additionally, the mechanism of action of (Z)-1-Phenyl-1-butene is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Direcciones Futuras
There are several future directions for research involving (Z)-1-Phenyl-1-butene. One direction is to further investigate its mechanism of action and downstream signaling pathways. Another direction is to study its effects on other receptors and biological systems. Additionally, (Z)-1-Phenyl-1-butene could be used as a lead compound for the development of new drugs targeting the cannabinoid and sigma-1 receptors.
Métodos De Síntesis
(Z)-1-Phenyl-1-butene is synthesized from 1-phenyl-1-butanone through a process called the Wittig reaction. In this reaction, 1-phenyl-1-butanone is treated with a phosphonium ylide, which results in the formation of (Z)-1-Phenyl-1-butene. This reaction is commonly used in organic chemistry to synthesize alkenes from ketones.
Propiedades
Número CAS |
1560-09-4 |
|---|---|
Nombre del producto |
(Z)-1-Phenyl-1-butene |
Fórmula molecular |
C10H12 |
Peso molecular |
132.2 g/mol |
Nombre IUPAC |
[(Z)-but-1-enyl]benzene |
InChI |
InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3- |
Clave InChI |
MPMBRWOOISTHJV-CLTKARDFSA-N |
SMILES isomérico |
CC/C=C\C1=CC=CC=C1 |
SMILES |
CCC=CC1=CC=CC=C1 |
SMILES canónico |
CCC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



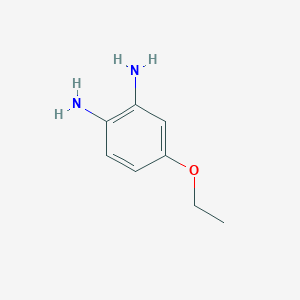
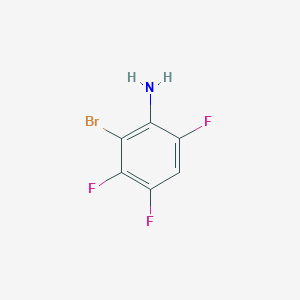
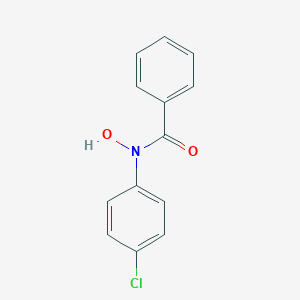
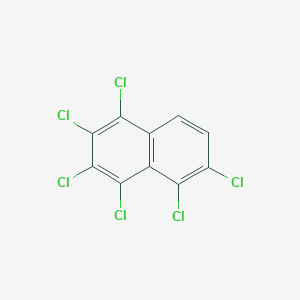
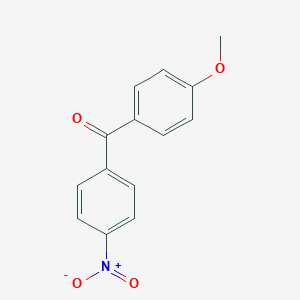
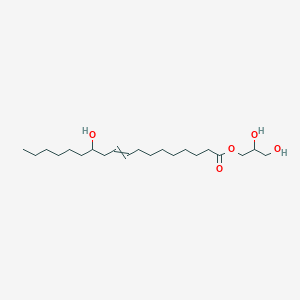
![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)
